molecular formula C21H20N2O2 B268577 N-[4-(3-phenylpropoxy)phenyl]nicotinamide

N-[4-(3-phenylpropoxy)phenyl]nicotinamide

Cat. No. B268577
M. Wt: 332.4 g/mol
InChI Key: HGJAJLLGCOJTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-phenylpropoxy)phenyl]nicotinamide, also known as GSK-1004723A, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the nicotinic acid receptor GPR109A, which is involved in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of N-[4-(3-phenylpropoxy)phenyl]nicotinamide involves its interaction with the nicotinic acid receptor GPR109A. This receptor is involved in regulating various physiological processes, such as lipid metabolism and inflammation. N-[4-(3-phenylpropoxy)phenyl]nicotinamide has been shown to activate this receptor, leading to a decrease in inflammation and other beneficial effects.
Biochemical and Physiological Effects:
N-[4-(3-phenylpropoxy)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation, inhibit tumor cell growth, and improve glucose metabolism. It has also been shown to have a beneficial effect on lipid metabolism, leading to a decrease in cholesterol levels.

Advantages and Limitations for Lab Experiments

N-[4-(3-phenylpropoxy)phenyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the nicotinic acid receptor GPR109A, making it a useful tool for studying the role of this receptor in various diseases. However, one limitation of this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(3-phenylpropoxy)phenyl]nicotinamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in vitro and in vivo, and further studies are needed to determine its efficacy in human cancer patients. Another area of interest is its potential use in the treatment of inflammatory bowel disease. It has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its efficacy in human patients. Finally, there is interest in developing more potent and selective inhibitors of the nicotinic acid receptor GPR109A, which could have important therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[4-(3-phenylpropoxy)phenyl]nicotinamide involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the preparation of 3-phenylpropyl bromide, which is then reacted with 4-aminophenol to form the intermediate product. This intermediate is then reacted with nicotinic acid to form the final product, N-[4-(3-phenylpropoxy)phenyl]nicotinamide.

Scientific Research Applications

N-[4-(3-phenylpropoxy)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, such as atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied for its potential use in the treatment of inflammatory bowel disease and multiple sclerosis.

properties

Product Name

N-[4-(3-phenylpropoxy)phenyl]nicotinamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(3-phenylpropoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c24-21(18-9-4-14-22-16-18)23-19-10-12-20(13-11-19)25-15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-14,16H,5,8,15H2,(H,23,24)

InChI Key

HGJAJLLGCOJTRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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